

KME-2780: A Technical Guide to a Novel Dual IRAK1/4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

KME-2780 is a potent and selective, orally active small molecule inhibitor of both Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][2][3][4][5] This dual inhibitory activity provides a comprehensive blockade of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are critical components of the innate immune system. Dysregulation of these pathways is implicated in the pathophysiology of various diseases, including hematologic malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), as well as inflammatory disorders.[2][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of KME-2780, supported by experimental data and protocols.

Chemical Structure and Physicochemical Properties

KME-2780 is a complex heterocyclic molecule with the chemical formula C20H23N5.[3] Its structure is characterized by a substituted imidazo[1,2-a]pyridine core linked to a pyrrolidinyl-pyridin-2-amine moiety.

Table 1: Physicochemical Properties of **KME-2780**



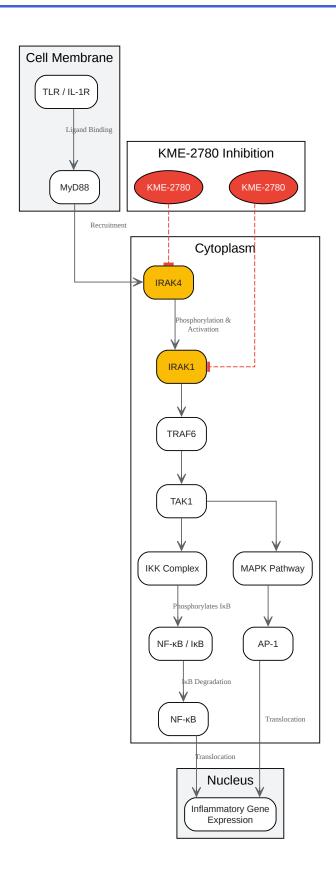
Property	Value	Reference
Molecular Formula	C20H23N5	[3]
Molecular Weight	333.44 g/mol	[3]
CAS Number	2968466-26-2	[4]
Appearance	Solid	[3]
Solubility	10 mM in DMSO	[3]
SMILES	(R)-6-(6-(1- methylcyclopropyl)imidazo[1,2- a]pyridin-3-yl)-N-(pyrrolidin-3- yl)pyridin-2-amine	[3]

Mechanism of Action: Dual Inhibition of IRAK1 and IRAK4

KME-2780 exerts its biological effects through the potent and selective inhibition of IRAK1 and IRAK4, two key serine/threonine kinases in the TLR/IL-1R signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then propagates downstream signaling, leading to the activation of transcription factors such as NF-kB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.

By inhibiting both IRAK1 and IRAK4, **KME-2780** effectively shuts down this inflammatory cascade. This dual inhibition is significantly more effective at suppressing TLR2-mediated activation of NF-κB and autophosphorylation of IRAK1 in AML cells compared to selective IRAK4 inhibition alone.[3][6]





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Caption: KME-2780 inhibits IRAK1/4 signaling.



Biological Activity and Efficacy In Vitro Activity

KME-2780 demonstrates potent inhibitory activity against both IRAK1 and IRAK4 kinases.

Table 2: In Vitro Inhibitory Activity of KME-2780

Target	IC50 (nM)	Kd (nM)	Reference
IRAK1	19	2.2	[1][3]
IRAK4	0.5	0.2	[1][3]

In cell-based assays, **KME-2780** effectively suppresses downstream signaling pathways, including MAPK/AP1, ATF4, IGFBP, and EGFR signaling in AML cells.[3] It has been shown to induce apoptosis and inhibit colony formation in various hematologic malignancy cell lines.[2] Furthermore, **KME-2780** promotes the differentiation of leukemic stem/progenitor cells (LSPCs), as evidenced by the upregulation of the maturation marker CD38.[2][3]

In Vivo Efficacy

The anti-tumor activity of **KME-2780** has been demonstrated in mouse xenograft models of AML. Oral administration of **KME-2780** resulted in reduced leukemia cell colonization in peripheral blood and improved survival in treated mice.[2]

Table 3: In Vivo Efficacy of KME-2780 in an AML Xenograft Model

Cell Line	Dose	Administrat ion	Duration	Outcome	Reference
OCI-AML3	30 mg/kg	Orally, daily	-	Suppressed MDS/AML	[3]
AML cells	100 mg/kg/day	p.o.	48 days	Reduced leukemia cell colonization, improved survival	[2]



Experimental Protocols In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of KME-2780 against IRAK1 and IRAK4.
- Methodology:
 - Recombinant human IRAK1 and IRAK4 enzymes are used.
 - A suitable kinase substrate, such as Myelin Basic Protein (MBP), is utilized.
 - The kinase reaction is performed in a multi-well plate containing the kinase, substrate,
 ATP, and varying concentrations of KME-2780.
 - The reaction is incubated at 30°C for 60 minutes.
 - The amount of phosphorylated substrate is quantified using a suitable method (e.g., radiometric assay or fluorescence-based assay).
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Apoptosis Assays

- Objective: To assess the effect of KME-2780 on the viability and apoptosis of cancer cell lines.
- Cell Lines: MDSL, THP1, OCIAML3, AML1714, and AML1294.[2]
- Methodology:
 - Cells are seeded in 96-well plates.
 - Cells are treated with a range of concentrations of KME-2780 (e.g., 0-1 μM) for a specified duration (e.g., 21 days).[2]
 - o Cell viability can be assessed using assays such as MTT or CellTiter-Glo.



 Apoptosis can be measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Clonogenic Assay

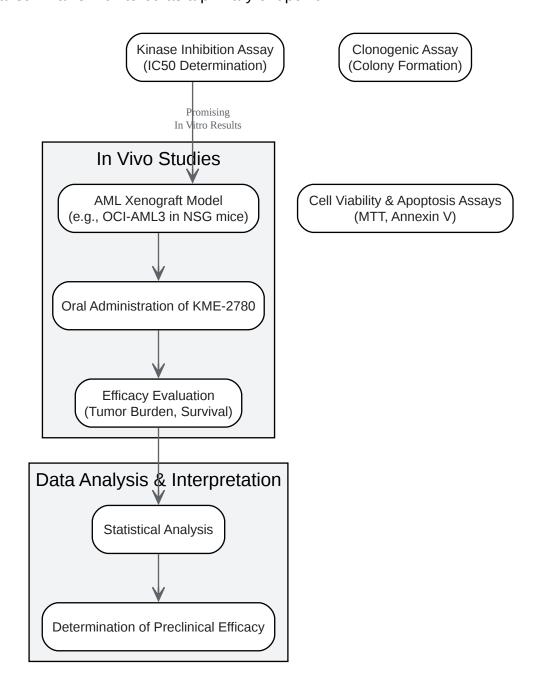
- Objective: To evaluate the effect of KME-2780 on the colony-forming ability of cancer cells.
- · Methodology:
 - A single-cell suspension is prepared from the desired cell line.
 - Cells are seeded at a low density (e.g., 500 cells/well) in a 6-well plate or in methylcellulose-based medium.
 - Cells are treated with KME-2780 at various concentrations.
 - Plates are incubated for 1-3 weeks to allow for colony formation.
 - o Colonies are fixed with methanol and stained with crystal violet.
 - Colonies containing 50 or more cells are counted.

In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of KME-2780 in vivo.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
- Methodology:
 - Human AML cells (e.g., OCI-AML3) are implanted into the mice, typically via intravenous or subcutaneous injection.
 - Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
 - KME-2780 is administered orally at a specified dose and schedule (e.g., 30 mg/kg, daily).
 [3]



- Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by assessing leukemia burden in peripheral blood and bone marrow.
- Animal survival is monitored as a primary endpoint.



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Caption: Preclinical evaluation workflow for KME-2780.



Conclusion

KME-2780 is a promising dual IRAK1/4 inhibitor with potent activity against key signaling pathways implicated in hematologic malignancies and inflammatory diseases. Its ability to effectively block both IRAK1 and IRAK4 provides a more comprehensive and potentially more durable therapeutic effect compared to selective IRAK4 inhibitors. The preclinical data summarized in this guide support the continued investigation of KME-2780 as a novel therapeutic agent. Further clinical studies are warranted to establish its safety and efficacy in human patients.

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